

# An In-depth Technical Guide to the Chemical Properties of Diacetyl Monoxime

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Biacetyl monoxime*

Cat. No.: *B7768994*

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## Introduction

Diacetyl monoxime (CHO), also known as 2,3-butanedione monoxime, is a versatile organic compound with significant applications in both analytical chemistry and pharmacology. It serves as a crucial reagent in the colorimetric determination of urea and exhibits important biological activity as a non-competitive inhibitor of myosin ATPase and a reactivator of inhibited cholinesterase. This technical guide provides a comprehensive overview of the chemical and physical properties of Diacetyl monoxime, detailed experimental protocols, and a description of its role in relevant biological pathways.

## Chemical and Physical Properties

Diacetyl monoxime is a white to pale yellow crystalline powder. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Identifier	Value
IUPAC Name	(2E)-3-(Hydroxyimino)butan-2-one
Synonyms	2,3-Butanedione monoxime, Biacetyl monoxime, BDM
CAS Number	57-71-6
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	101.10 g/mol
Appearance	White to pale yellow crystalline powder
Odor	Odorless

Property	Value	Reference
Melting Point	75-78 °C	[1]
Boiling Point	185-186 °C	[1]
Solubility	Soluble in water, ethanol, ether, acetone, benzene, and chloroform.	

## Spectroscopic Data

### <sup>1</sup>H NMR Spectrum

The <sup>1</sup>H NMR spectrum of Diacetyl monoxime is expected to show two singlets corresponding to the two methyl groups. Due to the presence of the oxime group, these methyl groups are in different chemical environments.

### <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum will exhibit four distinct signals corresponding to the four carbon atoms in the molecule: two methyl carbons, a carbonyl carbon, and a carbon involved in the oxime double bond.

## FT-IR Spectrum

The FT-IR spectrum of Diacetyl monoxime displays characteristic absorption bands that confirm its functional groups. Key peaks include:

- A broad peak in the region of  $3200\text{--}3600\text{ cm}^{-1}$  corresponding to the O-H stretching of the oxime group.
- A strong, sharp peak around  $1680\text{--}1700\text{ cm}^{-1}$  attributed to the C=O (carbonyl) stretching vibration.
- A peak in the  $1640\text{--}1660\text{ cm}^{-1}$  region due to the C=N stretching of the oxime.
- Peaks in the  $2850\text{--}3000\text{ cm}^{-1}$  range corresponding to C-H stretching of the methyl groups.

## Mass Spectrum

The electron ionization (EI) mass spectrum of Diacetyl monoxime will show a molecular ion peak ( $M^+$ ) at  $m/z$  101. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO, CO, and methyl groups.

## Experimental Protocols

### Synthesis of Diacetyl Monoxime

Principle: Diacetyl monoxime can be synthesized by the reaction of 2,3-butanedione with hydroxylamine hydrochloride. The reaction involves the nucleophilic addition of hydroxylamine to one of the carbonyl groups of the diketone, followed by dehydration to form the oxime.

Materials:

- 2,3-Butanedione
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Sodium acetate ( $\text{CH}_3\text{COONa}$ )
- Ethanol

- Water
- Ice bath
- Stirring apparatus
- Filtration apparatus

Procedure:

- Dissolve hydroxylamine hydrochloride in water.
- In a separate flask, dissolve 2,3-butanedione in ethanol.
- Add the sodium acetate solution to the hydroxylamine hydrochloride solution and stir.
- Slowly add the 2,3-butanedione solution to the hydroxylamine/acetate mixture with continuous stirring.
- Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
- Collect the crude Diacetyl monoxime crystals by vacuum filtration and wash with cold water.

## Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

Solvent Selection: A suitable solvent for recrystallization of Diacetyl monoxime is a mixture of ethanol and water.

Procedure:

- Dissolve the crude Diacetyl monoxime in a minimum amount of hot ethanol.

- If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Filter the hot solution to remove the activated charcoal and any insoluble impurities.
- Slowly add hot water to the filtrate until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
- Dry the crystals in a desiccator.

## Colorimetric Determination of Urea

Principle: In a hot acidic medium, Diacetyl monoxime reacts with urea to form a colored diazine derivative. The intensity of the color, which is proportional to the urea concentration, is measured spectrophotometrically. Thiosemicarbazide and ferric ions are often added to enhance and stabilize the color.<sup>[2]</sup>

Materials:

- Diacetyl monoxime solution
- Acid reagent (e.g., a mixture of sulfuric and phosphoric acid)
- Thiosemicarbazide solution
- Ferric chloride solution
- Urea standards
- Spectrophotometer
- Water bath

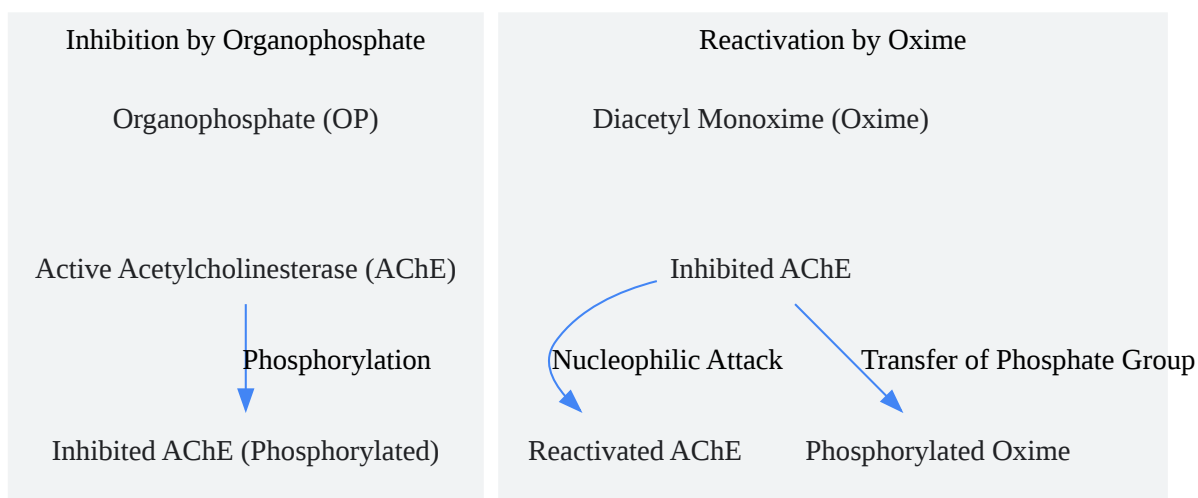
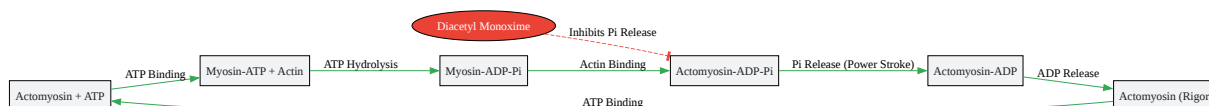
Procedure:

- Prepare a protein-free filtrate of the sample (e.g., serum or urine).
- Set up a series of test tubes for the blank, standards, and samples.
- To each tube, add the color reagent (a mixture of Diacetyl monoxime, thiosemicarbazide, and ferric chloride solutions) and the acid reagent.
- Add a specific volume of the blank (distilled water), urea standards, or sample filtrate to the respective tubes.
- Mix the contents of each tube thoroughly.
- Incubate all tubes in a boiling water bath for a precise amount of time (e.g., 10-15 minutes) to allow for color development.[\[3\]](#)
- Cool the tubes rapidly in an ice bath to stop the reaction.
- Measure the absorbance of the solutions at the wavelength of maximum absorption (typically around 520-540 nm) using a spectrophotometer, zeroing the instrument with the blank.[\[2\]](#)
- Construct a calibration curve from the absorbance values of the urea standards and determine the urea concentration in the samples.

## Biological Signaling Pathways and Mechanisms

### Myosin ATPase Inhibition

Diacetyl monoxime is known to be a non-competitive inhibitor of skeletal muscle myosin II ATPase.[\[4\]](#)[\[5\]](#) The myosin ATPase cycle is a fundamental process for muscle contraction. Diacetyl monoxime is thought to interfere with this cycle by affecting the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex, thereby stabilizing this intermediate and inhibiting the power stroke of the myosin motor.[\[6\]](#)



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